Gefitinib Impurity 13 is a known impurity arising during the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used in the treatment of certain types of lung cancer. [ [], [] ] It is classified as an organic impurity and serves as a critical quality control reference standard in the pharmaceutical industry. [ [], [] ] By monitoring and controlling the levels of Gefitinib Impurity 13 during drug manufacturing, researchers and manufacturers can ensure the quality, safety, and efficacy of Gefitinib. [ [], [] ]
While specific chemical reactions involving Gefitinib Impurity 13 are not extensively documented, its identification as a degradation product of Gefitinib under stress conditions suggests its susceptibility to various chemical transformations. [ [] ] Research on the degradation pathways of Gefitinib highlights its sensitivity to acid, base, oxidation, thermal, and photolytic stress, leading to the formation of Impurity 13 and other degradation products. [ [] ]
The primary application of Gefitinib Impurity 13 identified in the literature is its use as a reference standard in quality control procedures during Gefitinib manufacturing. [ [], [], [] ] Its presence above a certain threshold can indicate deficiencies in the manufacturing process or potential degradation of the drug substance. By quantifying Gefitinib Impurity 13, researchers and manufacturers can ensure the purity and quality of the final drug product.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5